5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7N3O3 It is characterized by a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the nitration of 5-methoxy-1H-pyrrolo[2,3-b]pyridine. One common method includes the reaction of 5-methoxy-1H-pyrrolo[2,3-b]pyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyrrolo[2,3-b]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nitration process to achieve high yields and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles such as sodium hydride can lead to the replacement of the methoxy group.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Sodium hydride, other strong nucleophiles.
Oxidizing Agents:
Major Products Formed
Reduction: 5-Methoxy-3-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives are investigated for their potential as kinase inhibitors, which are important in the development of cancer therapeutics.
Materials Science: The unique electronic properties of the pyrrolo[2,3-b]pyridine core make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: Contains an iodine atom instead of a nitro group, which can influence its reactivity and applications.
5-Methoxy-1H-pyrrolo[3,2-b]pyridine:
Uniqueness
5-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both methoxy and nitro functional groups, which provide a balance of electronic effects that can be exploited in various chemical reactions and applications. Its ability to undergo selective reduction and substitution reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-2-6-7(11(12)13)4-10-8(6)9-3-5/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZOADKSXOIMKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC=C2[N+](=O)[O-])N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.